2-Ethoxy-3-hydroxybenzaldehyde
Overview
Description
2-Ethoxy-3-hydroxybenzaldehyde, also known as 3-ethoxy-2-hydroxybenzaldehyde, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde and is characterized by the presence of an ethoxy group and a hydroxyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-ethoxy-3-hydroxybenzaldehyde involves the demethylation of 4-ethoxy-3-methoxybenzaldehyde. The process typically includes the following steps:
Formation of 4-ethoxy-3-methoxybenzaldehyde ethylene acetal: This involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with ethylene glycol in the presence of p-toluenesulfonic acid monohydrate and benzene under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation: 2-Ethoxy-3-hydroxybenzoic acid.
Reduction: 2-Ethoxy-3-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Ethoxy-3-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and ethoxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic interactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin): Similar in structure but with different positioning of the hydroxyl and ethoxy groups.
Vanillin: Contains a methoxy group instead of an ethoxy group and is widely used in the food industry.
Uniqueness: 2-Ethoxy-3-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-ethoxy-3-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-7(6-10)4-3-5-8(9)11/h3-6,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQDHCZDDGURNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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